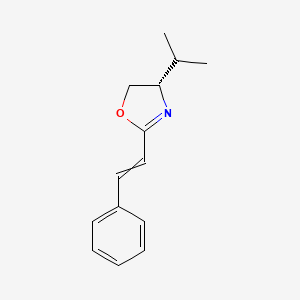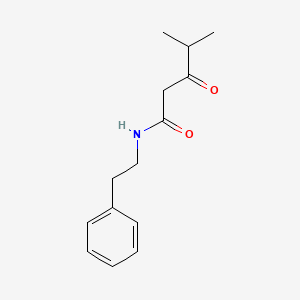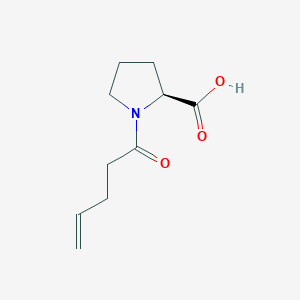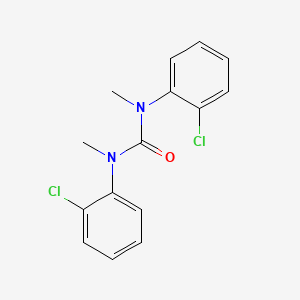![molecular formula C48H64N2O4 B14242670 2,2'-(1,4-Phenylene)bis[5-cyclohexyl-6-(octyloxy)-1,3-benzoxazole] CAS No. 393185-75-6](/img/structure/B14242670.png)
2,2'-(1,4-Phenylene)bis[5-cyclohexyl-6-(octyloxy)-1,3-benzoxazole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,4-Phenylene)bis[5-cyclohexyl-6-(octyloxy)-1,3-benzoxazole] is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a 1,4-phenylene group flanked by two benzoxazole moieties, each substituted with cyclohexyl and octyloxy groups. The compound’s structure imparts it with interesting optical and electronic properties, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[5-cyclohexyl-6-(octyloxy)-1,3-benzoxazole] typically involves a multi-step process. One common method is the condensation reaction between 5-cyclohexyl-6-(octyloxy)-1,3-benzoxazole and 1,4-dibromobenzene. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, industrial methods may employ more cost-effective catalysts and solvents to reduce production costs.
化学反応の分析
Types of Reactions
2,2’-(1,4-Phenylene)bis[5-cyclohexyl-6-(octyloxy)-1,3-benzoxazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoxazole moieties can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
特性
CAS番号 |
393185-75-6 |
|---|---|
分子式 |
C48H64N2O4 |
分子量 |
733.0 g/mol |
IUPAC名 |
5-cyclohexyl-2-[4-(5-cyclohexyl-6-octoxy-1,3-benzoxazol-2-yl)phenyl]-6-octoxy-1,3-benzoxazole |
InChI |
InChI=1S/C48H64N2O4/c1-3-5-7-9-11-19-29-51-43-33-45-41(31-39(43)35-21-15-13-16-22-35)49-47(53-45)37-25-27-38(28-26-37)48-50-42-32-40(36-23-17-14-18-24-36)44(34-46(42)54-48)52-30-20-12-10-8-6-4-2/h25-28,31-36H,3-24,29-30H2,1-2H3 |
InChIキー |
QSNYXLISMQTZMK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC2=C(C=C1C3CCCCC3)N=C(O2)C4=CC=C(C=C4)C5=NC6=C(O5)C=C(C(=C6)C7CCCCC7)OCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



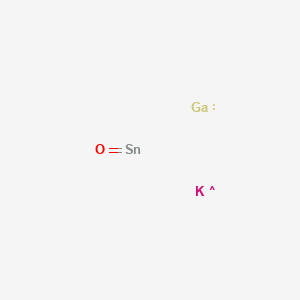
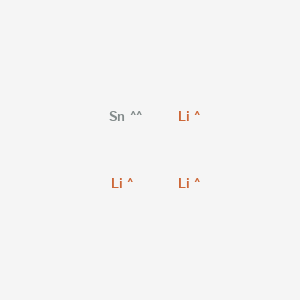
![3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]-](/img/structure/B14242609.png)
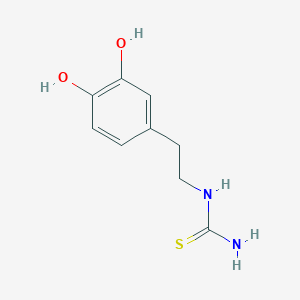
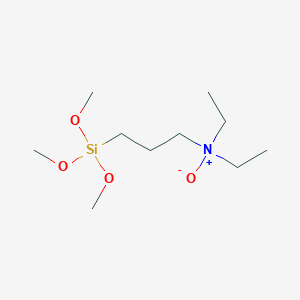
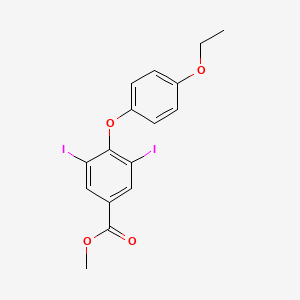
![1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14242638.png)
